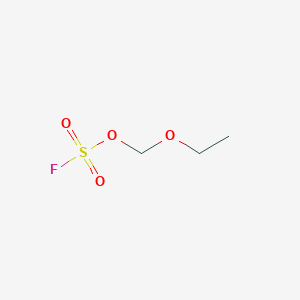![molecular formula C9H15NOSi B14306620 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one CAS No. 116059-99-5](/img/structure/B14306620.png)
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like benzene or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the pyridinone ring.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one exerts its effects is primarily through its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Trimethylsilyl)-2-pyrrolidinone
- 1-methylpyridin-2(1H)-one
- 2-(Trimethylsilyl)pyridine
Comparison: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-(Trimethylsilyl)-2-pyrrolidinone, it has a different ring structure, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
116059-99-5 |
|---|---|
Formule moléculaire |
C9H15NOSi |
Poids moléculaire |
181.31 g/mol |
Nom IUPAC |
1-(trimethylsilylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)8-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
Clé InChI |
PDLHNLAHUWFENE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN1C=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


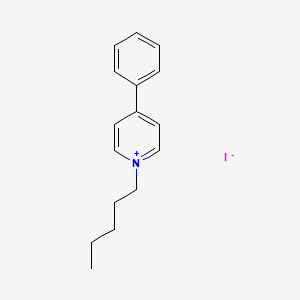
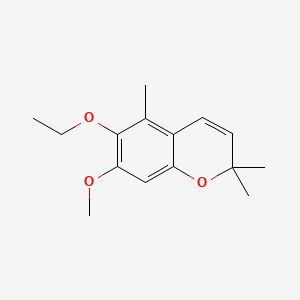
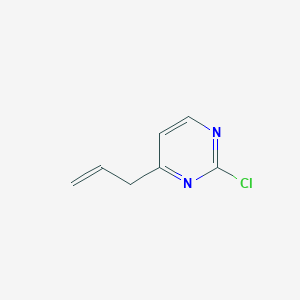
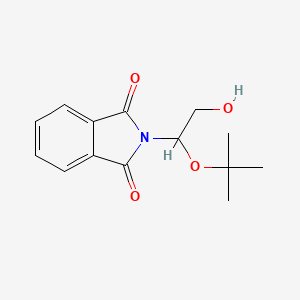

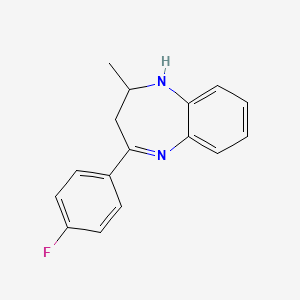
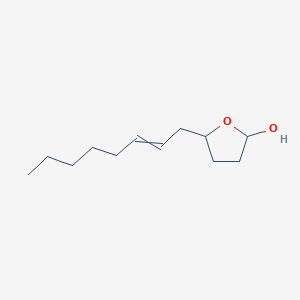
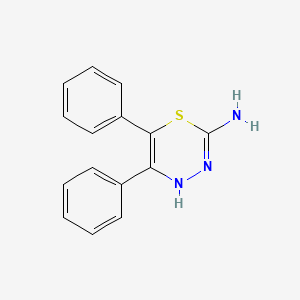
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
